molecular formula C5H10ClNO3S B8234275 L-Cysteine, acetate (ester), hydrochloride (9CI)

L-Cysteine, acetate (ester), hydrochloride (9CI)

Cat. No.: B8234275
M. Wt: 199.66 g/mol
InChI Key: DQFRVPNDUNPMLI-WCCKRBBISA-N
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Description

L-Cysteine, acetate (ester), hydrochloride (9CI) is a derivative of the amino acid L-cysteine. It is characterized by the presence of an acetate ester group and a hydrochloride salt. This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, acetate (ester), hydrochloride (9CI) typically involves the esterification of L-cysteine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the ester group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of L-Cysteine, acetate (ester), hydrochloride (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, acetate (ester), hydrochloride (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteine, acetate (ester), hydrochloride (9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies related to protein structure and function due to its role in forming disulfide bonds.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and as a precursor for glutathione synthesis.

    Industry: Utilized in the production of pharmaceuticals, food additives, and cosmetics

Mechanism of Action

The mechanism of action of L-Cysteine, acetate (ester), hydrochloride (9CI) involves its ability to participate in redox reactions. The thiol group in the cysteine moiety can undergo oxidation to form disulfides, which are crucial for maintaining protein structure and function. Additionally, it serves as a precursor for the synthesis of glutathione, a vital antioxidant in cellular defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine, acetate (ester), hydrochloride (9CI) is unique due to the presence of the acetate ester group, which can influence its reactivity and solubility. The hydrochloride salt form enhances its stability and makes it easier to handle in various applications .

Properties

IUPAC Name

(2R)-3-acetylsulfanyl-2-aminopropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFRVPNDUNPMLI-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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